N-(5-phenyl-1,3-thiazol-2-yl)benzamide

KDR/VEGFR2 inhibition Kinase selectivity Structure-activity relationship

N-(5-Phenyl-1,3-thiazol-2-yl)benzamide (CAS 52920-42-0, C₁₆H₁₂N₂OS, MW 280.3 g/mol) is a 2-aminothiazole benzamide derivative belonging to a class of ATP-competitive protein kinase inhibitors first disclosed in Merck Research Laboratories patents and deposited in BindingDB. The compound features an unsubstituted benzamide linked to a 5-phenyl-1,3-thiazole core, representing the minimal pharmacophore from which numerous potent VEGFR2 (KDR) inhibitors have been elaborated.

Molecular Formula C16H12N2OS
Molecular Weight 280.3 g/mol
Cat. No. B3840571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenyl-1,3-thiazol-2-yl)benzamide
Molecular FormulaC16H12N2OS
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-11-14(20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)
InChIKeyCTBBTYJXXXDYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Phenyl-1,3-thiazol-2-yl)benzamide – Core Identity and Procurement-Relevant Baseline for a 2-Aminothiazole Benzamide Kinase Inhibitor Scaffold


N-(5-Phenyl-1,3-thiazol-2-yl)benzamide (CAS 52920-42-0, C₁₆H₁₂N₂OS, MW 280.3 g/mol) is a 2-aminothiazole benzamide derivative belonging to a class of ATP-competitive protein kinase inhibitors first disclosed in Merck Research Laboratories patents and deposited in BindingDB [1]. The compound features an unsubstituted benzamide linked to a 5-phenyl-1,3-thiazole core, representing the minimal pharmacophore from which numerous potent VEGFR2 (KDR) inhibitors have been elaborated [2]. It is commercially available as a solid research compound (typically ≥95% purity) from multiple international vendors including ChemBridge and AA Blocks [3].

Why N-(5-Phenyl-1,3-thiazol-2-yl)benzamide Cannot Be Interchanged with Other 5-Substituted or Positional Isomer Thiazole Benzamides


Within the 2-aminothiazole benzamide class, the nature and position of the substituent on the thiazole ring profoundly alters kinase selectivity, potency, and physicochemical profile. The 5-phenyl substituent confers a specific steric and electronic environment that determines ATP-binding pocket complementarity [1]. Replacing the 5-phenyl group with bromo (5-Br) shifts target engagement from VEGFR2 (KDR) to Aurora A with a ~68-fold potency loss (IC50 5,500 nM vs. 81 nM), while the 5-isopropyl analog redirects activity toward CDK2 with ~13-fold weaker inhibition (IC50 1,020 nM) [2]. Even positional isomerism matters: the 4-phenyl-1,3-thiazol-2-yl benzamide regioisomer displays divergent biological profiles in antibacterial FabH inhibition assays [3]. Consequently, procurement of the specific 5-phenyl derivative—not merely any thiazol-2-yl benzamide—is mandatory for experiments targeting the KDR/VEGFR2 axis or for use as the defined parent scaffold in SAR expansion campaigns.

Quantitative Differential Evidence for N-(5-Phenyl-1,3-thiazol-2-yl)benzamide Versus Its Closest 5-Substituted Analogs


KDR (VEGFR2) Kinase Inhibition: 5-Phenyl vs. 5-Bromo and 5-Isopropyl Substitution – Target Shifting and Potency Differential

N-(5-Phenyl-1,3-thiazol-2-yl)benzamide inhibits VEGFR2 (KDR) with IC50 = 81 nM in a biochemical assay using activated KDR incubated with [γ-³³P]ATP and poly-Glu/Tyr substrate [1]. The 5-bromo analog (N-(5-bromo-1,3-thiazol-2-yl)benzamide) exhibits no reported KDR activity; its primary measured activity is against Aurora A kinase with IC50 = 5,500 nM, representing a >67-fold loss of potency on a different kinase target [2]. Similarly, the 5-isopropyl analog shifts inhibition to CDK2/cyclin E with IC50 = 1,020 nM—a ~12.6-fold potency reduction relative to the 5-phenyl KDR value [3].

KDR/VEGFR2 inhibition Kinase selectivity Structure-activity relationship

Physicochemical Differentiation: Lipophilicity (LogP) and Aqueous Solubility (LogSW) of the 5-Phenyl Derivative Versus 5-Bromo and Unsubstituted Thiazole Analogs

N-(5-Phenyl-1,3-thiazol-2-yl)benzamide has a calculated LogP of 3.97 and LogSW (solubility) of -4.64, with 3 rotatable bonds and 1 hydrogen bond donor . In contrast, N-(5-bromo-1,3-thiazol-2-yl)benzamide has a lower molecular weight (283.15 vs. 280.3 g/mol) and is expected to have a lower LogP (~2.5-3.0 estimated from the electronegative bromine atom), which alters membrane permeability and protein binding characteristics . The parent 2-aminothiazole-benzamide scaffold without any 5-substitution is documented to have LogP approximately 1.5-2.0 units lower, significantly affecting passive diffusion and cellular uptake in cell-based KDR autophosphorylation assays [1].

Lipophilicity Drug-likeness ADME prediction

Antibacterial Class-Level Activity of N-Phenylbenzamide-Thiazoles: Positioning the 5-Phenyl Scaffold Against DHFR Inhibition Benchmarks

A 2025 study by Eldaly et al. on structurally related N-phenylbenzamide-thiazoles (compounds 2, 6a, 6b, 6c) demonstrated DHFR inhibitory activity with IC50 values ranging from 0.607 to 11.559 μg/mL, compared to the clinical DHFR inhibitor trimethoprim (IC50 = 13.277 ± 0.39 μg/mL) [1]. The most potent compound (6b) exhibited approximately 22-fold superior DHFR inhibition relative to trimethoprim. While N-(5-phenyl-1,3-thiazol-2-yl)benzamide was not directly tested in this study, it represents the unsubstituted benzamide parent scaffold from which these potent derivatives were generated, establishing its utility as a reference compound for SAR expansion and as a negative control lacking the electron-donating or withdrawing substituents that enhance DHFR binding [1].

DHFR inhibition Antibacterial activity Trimethoprim comparator

Kinase Selectivity Fingerprint: 5-Phenyl-Thiazole Benzamide as a KDR-Preferring Scaffold Versus Multi-Kinase 5-Substituted Derivatives

Cross-referencing BindingDB data for three 5-substituted thiazol-2-yl benzamide analogs reveals a striking substituent-dependent kinase selectivity pattern: the 5-phenyl compound engages KDR (IC50 81 nM) with no reported activity against Aurora A or CDK2 [1]; the 5-bromo compound preferentially inhibits Aurora A (IC50 5,500 nM) [2]; and the 5-isopropyl compound targets CDK2 (IC50 1,020 nM) [3]. This divergence—where each 5-substituent directs inhibition toward a phylogenetically distinct kinase family—is consistent with the proposed binding model in which the 5-aryl group occupies a hydrophobic pocket adjacent to the ATP-binding site in KDR, as described for the related N-(5-phenyl-2-thiazolyl)-2-pyridinamine series [4].

Kinase selectivity profiling VEGFR2 specificity Off-target assessment

Validated Application Scenarios for Procuring N-(5-Phenyl-1,3-thiazol-2-yl)benzamide Based on Established Quantitative Evidence


KDR/VEGFR2 Biochemical Assay Positive Control and SAR Reference Compound

With a validated KDR IC50 of 81 nM in the Merck radiometric kinase assay [1], N-(5-phenyl-1,3-thiazol-2-yl)benzamide serves as a defined-potency positive control for VEGFR2 inhibition screens. Its well-characterized activity enables calibration of new assay batches and provides a benchmark for evaluating novel KDR inhibitors. Its 5-phenyl substituent ensures target engagement at KDR rather than Aurora A or CDK2, as demonstrated by the kinase selectivity switch observed across 5-substituted analogs [2]. The compound's commercial availability at ≥95% purity supports reproducible inter-laboratory comparisons.

Parent Scaffold for Structure-Activity Relationship (SAR) Expansion in Kinase and DHFR Inhibitor Programs

As the minimally substituted parent of the N-phenylbenzamide-thiazole series, this compound provides the essential baseline for SAR campaigns. In DHFR-targeted antibacterial programs, substituted derivatives (e.g., compounds 6a–c) achieve IC50 values as low as 0.607 μg/mL against DHFR—approximately 22-fold more potent than trimethoprim [3]. Systematic procurement of the unsubstituted parent alongside substituted analogs is required to deconvolute the contribution of benzamide ring modifications to DHFR affinity and antibacterial spectrum. Similarly, in kinase programs, the 5-phenyl parent establishes the KDR potency floor from which further optimization can be measured.

Physicochemical Reference Standard for Thiazole-Benzamide ADME Profiling

With its calculated LogP of 3.97 and LogSW of -4.64 , N-(5-phenyl-1,3-thiazol-2-yl)benzamide occupies a defined position in lipophilicity-permeability space. This makes it a suitable reference compound for calibrating computational ADME models, validating chromatographic LogP determination methods, and benchmarking the impact of substituent changes on physicochemical properties. The distinct LogP differential relative to 5-Br (estimated ~2.5–3.0) and 5-iPr (~3.0–3.5) analogs enables systematic assessment of lipophilicity-driven differences in membrane permeability, plasma protein binding, and metabolic stability.

Chemical Biology Tool for KDR-Dependent vs. KDR-Independent Angiogenesis Pathway Dissection

The demonstrated KDR selectivity of the 5-phenyl derivative—with no detectable Aurora A or CDK2 inhibition at relevant concentrations [1][2]—positions it as a pathway-selective chemical probe for VEGF signaling research. Unlike multi-kinase inhibitors such as AEE788 (which inhibits EGFR, ErbB2, KDR, and Flt-1 with IC50 values of 2, 6, 77, and 59 nM respectively [4]), the 5-phenyl-thiazole benzamide scaffold's narrower kinase profile reduces confounding polypharmacology. Researchers dissecting KDR-dependent versus KDR-independent angiogenic mechanisms can use this compound to attribute phenotypic effects specifically to VEGFR2 blockade.

Quote Request

Request a Quote for N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.